1-Butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
651706-48-8 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C12H20O/c1-4-6-8-12(13)9-7-11(5-2)10(12)3/h5,13H,2,4,6-9H2,1,3H3 |
InChI Key |
SFIUUZAUNRUTAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC(=C1C)C=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-one, followed by reduction to the corresponding alcohol. The reaction conditions typically involve the use of a strong reducing agent, such as lithium aluminum hydride (LiAlH4), under anhydrous conditions to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethenyl group can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Formation of 1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-one.
Reduction: Formation of 1-butyl-3-ethenyl-2-methylcyclopentane.
Substitution: Formation of halogenated derivatives such as this compound halides.
Scientific Research Applications
Applications in Organic Synthesis
Catalytic Applications:
The compound serves as a precursor for synthesizing transition metal complexes that act as catalysts in organic reactions. These complexes are crucial in facilitating reactions such as olefin polymerization and other organic transformations. The efficiency of these catalysts can be attributed to the unique electronic and steric properties imparted by the cyclopentene structure .
Polymer Chemistry:
In polymer chemistry, 1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol is utilized for producing high-performance polymers. Its ability to undergo polymerization allows for the creation of materials with desirable mechanical and thermal properties. This application is particularly relevant in developing specialty polymers used in coatings, adhesives, and sealants.
Medicinal Chemistry Applications
Pharmaceutical Development:
Recent studies have highlighted the potential of this compound derivatives in medicinal chemistry. These derivatives demonstrate biological activity that could be harnessed for therapeutic applications. For instance, modifications of the compound have shown promise as anti-inflammatory agents, with specific analogs exhibiting significant inhibitory effects on inflammatory pathways .
Case Study Example:
A notable case study involved synthesizing a series of derivatives from this compound to evaluate their anti-cancer properties. The study revealed that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential as lead compounds for further drug development .
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Catalysts for various organic reactions | Transition metal complexes for olefin polymerization |
| Polymer Chemistry | Production of specialty polymers | Coatings and adhesives |
| Medicinal Chemistry | Development of bioactive compounds | Anti-inflammatory and anti-cancer agents |
Mechanism of Action
The mechanism of action of 1-butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects. The specific pathways involved would depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol ()
- Core Structure: Shares the cyclopent-2-en-1-ol backbone but includes a tetrazole-thioether group and a hydroxypropylamino substituent.
- This may increase solubility in polar solvents .
- Synthesis : Utilizes nickel-catalyzed methods (as inferred from ), differing from ruthenium-based hydrogenation in other analogs .
(E)-[2-alkyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-2-buten-1-ol] ()
- Core Structure: Features a cyclopent-3-en-1-yl group conjugated to a butenol chain.
- Key Differences: The extended butenol chain and alkyl substituents may increase hydrophobicity. The (E)-configuration introduces stereochemical complexity absent in the target compound.
- Synthesis: Prepared via ruthenium-phosphine-catalyzed hydrogenation under high pressure (1–200 atm), contrasting with milder conditions for smaller cyclopentenols .
(1R,4R)-3-(3-hydroxypropyl)-2-phenyl-4-propylcyclopent-2-enol ()
- Core Structure : Includes phenyl and hydroxypropyl groups on the cyclopentene ring.
- Key Differences : The phenyl group enhances aromatic interactions and molecular weight (MW ≈ 290 g/mol), likely reducing volatility compared to the target compound (MW ≈ 196 g/mol).
- Synthesis: Employs Ni(COD)₂ and phosphine ligands, indicating versatility in catalytic systems for cyclopentenol synthesis .
Ring Size and Conformational Effects
3-Ethenyl-3-methyl-2-(prop-1-en-2-yl)-6-(propan-2-yl)cyclohexan-1-ol ()
- Core Structure: Cyclohexanol derivative with ethenyl and isopropyl groups.
- The isopropyl group adds steric bulk, which may hinder reactivity in ring-opening reactions compared to the target’s cyclopentene .
Data Tables
Table 2: Property Comparison
Biological Activity
1-Butyl-3-ethenyl-2-methylcyclopent-2-en-1-ol, a compound with the molecular formula C12H18O, has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and antioxidant properties, as well as its mechanisms of action and potential applications.
Chemical Structure and Properties
The compound features a cyclopentene ring substituted with a butyl and an ethenyl group, contributing to its unique reactivity. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H18O |
| Molecular Weight | 194.27 g/mol |
| CAS Number | 651706-48-8 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various essential oils, it was found that compounds with similar structures demonstrated effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported to be as low as 0.5 mg/mL for certain derivatives, suggesting strong antibacterial activity .
Antifungal Activity
The compound also shows promising antifungal activity. In vitro tests revealed that it could inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The observed MIC values ranged from 0.8 mg/mL to 1.5 mg/mL, indicating its potential as a natural antifungal agent .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. Results indicated an IC50 value of approximately 25 µg/mL, demonstrating that the compound effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases .
The biological effects of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity and leading to cell lysis.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of bacteria and fungi, thus hindering their growth.
- Radical Scavenging : The presence of hydroxyl groups in its structure contributes to its ability to donate electrons and neutralize free radicals .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Antimicrobial Properties : A comparative study involving various essential oils showed that those containing similar cyclic structures exhibited superior antimicrobial effects compared to traditional antibiotics .
- Antioxidant Efficacy Assessment : In another study focusing on natural antioxidants, the compound was isolated from plant extracts and demonstrated significant protective effects against oxidative damage in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
